molecular formula C10H14INO B1528507 2-Butoxy-5-iodoaniline CAS No. 1494938-48-5

2-Butoxy-5-iodoaniline

Cat. No.: B1528507
CAS No.: 1494938-48-5
M. Wt: 291.13 g/mol
InChI Key: AHENUXBXFSXHPB-UHFFFAOYSA-N
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Description

2-Butoxy-5-iodoaniline is an organic compound characterized by the presence of a butoxy group, an iodine atom, and an aniline moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with aniline as the starting material.

  • Butoxylation: The aniline undergoes butoxylation, where a butyl group is introduced to the nitrogen atom.

  • Iodination: The butoxyaniline is then subjected to iodination, where an iodine atom is introduced at the 5-position of the benzene ring.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve high-quality product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the iodine atom to other functional groups.

  • Substitution: Substitution reactions can replace the iodine atom with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

2-Butoxy-5-iodoaniline has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate cellular processes and molecular interactions.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-butoxy-5-iodoaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 4-Butoxyaniline: Similar structure but lacks the iodine atom.

  • 2-Iodoaniline: Similar iodine content but lacks the butoxy group.

  • 5-Iodoaniline: Similar iodine position but lacks the butoxy group.

Uniqueness: 2-Butoxy-5-iodoaniline is unique due to the combination of the butoxy group and the iodine atom at the 5-position, which imparts distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-butoxy-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHENUXBXFSXHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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